molecular formula C22H19Cl2N3O3 B14452066 N-{2-[5-Acetyl-3,4-bis(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}acetamide CAS No. 75644-15-4

N-{2-[5-Acetyl-3,4-bis(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}acetamide

Cat. No.: B14452066
CAS No.: 75644-15-4
M. Wt: 444.3 g/mol
InChI Key: MRNCVBMIYREAFP-UHFFFAOYSA-N
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Description

N-{2-[5-Acetyl-3,4-bis(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}acetamide is a complex organic compound with significant potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-Acetyl-3,4-bis(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyridazinone core, followed by the introduction of acetyl and chlorophenyl groups through electrophilic aromatic substitution reactions. The final step involves the attachment of the acetamide group via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-Acetyl-3,4-bis(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

N-{2-[5-Acetyl-3,4-bis(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes, benefiting from its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)acetamide: Shares the chlorophenyl and acetamide groups but lacks the pyridazinone core.

    4-Acetyl-5,6-bis(4-chlorophenyl)-2-(2-hydroxyethyl)-3(2H)-pyridazinone: Similar pyridazinone core with different substituents.

Uniqueness

N-{2-[5-Acetyl-3,4-bis(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}acetamide is unique due to its specific combination of functional groups and the pyridazinone core

Properties

75644-15-4

Molecular Formula

C22H19Cl2N3O3

Molecular Weight

444.3 g/mol

IUPAC Name

N-[2-[5-acetyl-3,4-bis(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]acetamide

InChI

InChI=1S/C22H19Cl2N3O3/c1-13(28)19-20(15-3-7-17(23)8-4-15)21(16-5-9-18(24)10-6-16)26-27(22(19)30)12-11-25-14(2)29/h3-10H,11-12H2,1-2H3,(H,25,29)

InChI Key

MRNCVBMIYREAFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=NN(C1=O)CCNC(=O)C)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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